Structural and Physicochemical Distinction from the Directly Linked Triazole-Azetidine Analog
The target compound contains a methylene (-CH₂-) spacer between the azetidine ring and the 1,2,3-triazole, whereas the closest commercially available analog, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone (CAS 2034620-14-7), has the triazole directly attached to the azetidine. This structural difference results in a molecular formula of C₁₅H₁₄N₆O (MW 294.31) for the target versus C₁₄H₁₂N₆O (MW 280.29) for the analog, and alters the calculated rotatable bond count, topological polar surface area, and hydrogen-bond acceptor geometry [1]. No head-to-head biological or physicochemical comparison data for these two compounds are available in the public domain.
| Evidence Dimension | Molecular composition and key physicochemical descriptors |
|---|---|
| Target Compound Data | Molecular Formula: C₁₅H₁₄N₆O; Molecular Weight: 294.31 g/mol; Contains methylene spacer between azetidine and triazole |
| Comparator Or Baseline | (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone (CAS 2034620-14-7): Molecular Formula: C₁₄H₁₂N₆O; Molecular Weight: 280.29 g/mol; Triazole directly attached to azetidine |
| Quantified Difference | ΔMW = +14.02 g/mol; additional CH₂ group; altered rotatable bond count (exact value not publicly reported) |
| Conditions | Calculated from vendor-reported molecular formulas; no experimental comparative data available |
Why This Matters
The presence of the methylene spacer increases conformational flexibility and may differentially influence target binding and pharmacokinetics, making the target compound a distinct chemical entity requiring independent profiling when selecting compounds for SAR studies or lead optimization.
- [1] Kuujia.com. Cas no 2199162-75-7 (6-{3-(1H-1,2,3-triazol-1-yl)methylazetidine-1-carbonyl}quinoxaline). Accessed 2026. View Source
